9-Methyl-9H-carbazole-3-carboxylic acid fundamental properties
9-Methyl-9H-carbazole-3-carboxylic acid fundamental properties
An In-Depth Technical Guide to 9-Methyl-9H-carbazole-3-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of 9-Methyl-9H-carbazole-3-carboxylic acid, a heterocyclic organic compound of significant interest in modern materials science and medicinal chemistry. As a derivative of the robust carbazole scaffold, this molecule combines inherent thermal and chemical stability with versatile functionality. Its core properties, including excellent hole-transport capabilities and tunable electronic characteristics, make it a pivotal building block for advanced organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Furthermore, the carbazole nucleus is a recognized "privileged structure" in drug discovery, positioning this compound as a valuable intermediate for the synthesis of novel therapeutic agents. This document details its physicochemical properties, synthetic pathways, analytical characterization, key applications, and essential safety protocols, offering a foundational resource for researchers, chemists, and drug development professionals.
Introduction to the Carbazole Framework
The carbazole moiety is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[1] This structure imparts a unique combination of properties: high thermal stability, a rich π-electron system, and a nitrogen atom that can be easily functionalized.[2] These characteristics make carbazole derivatives ubiquitous in the field of organic electronics, where they are prized for their ability to transport positive charge carriers (holes) and their wide energy gap.[2]
9-Methyl-9H-carbazole-3-carboxylic acid builds upon this foundation. The methylation at the 9-position (the nitrogen atom) enhances solubility in organic solvents and modifies the electronic properties compared to its unsubstituted counterpart. The carboxylic acid group at the 3-position introduces a reactive handle for further chemical modification, such as esterification or amidation.[3] This dual functionality allows the molecule to serve as a versatile synthon for creating complex molecular architectures tailored for specific applications, from high-efficiency blue emitters in OLEDs to bioactive compounds with potential antitumor activity.[4][5]
Molecular Identity and Physicochemical Properties
Chemical Structure and Identifiers
The structural integrity of 9-Methyl-9H-carbazole-3-carboxylic acid is the basis for its chemical behavior and application potential.
Caption: Molecular structure of 9-Methyl-9H-carbazole-3-carboxylic acid.
Tabulated Physicochemical Properties
The following table summarizes the key computed and experimental properties of the molecule, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| IUPAC Name | 9-methylcarbazole-3-carboxylic acid | PubChem[6] |
| Molecular Formula | C₁₄H₁₁NO₂ | PubChem[6] |
| Molecular Weight | 225.24 g/mol | PubChem[6] |
| CAS Number | 89374-79-8 | PubChem[6] |
| Appearance | Solid | Sigma-Aldrich |
| XLogP3 | 2.9 | PubChem[6] |
| Polar Surface Area | 42.2 Ų | PubChem[6] |
| InChI Key | HKCYYHQXRCUSRQ-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O | PubChem[6] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 9-Methyl-9H-carbazole-3-carboxylic acid can be approached through several strategic routes. A common and logical pathway involves the initial N-methylation of a suitable carbazole precursor followed by carboxylation, or vice-versa.
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N-Methylation: The nitrogen of the carbazole ring can be deprotonated with a strong base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic anion. Subsequent reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, yields the 9-methylcarbazole intermediate.
-
Carboxylation: Introducing the carboxylic acid group at the 3-position can be achieved via methods like Friedel-Crafts acylation followed by oxidation, or through a lithiation/carboxylation sequence using an organolithium reagent (like n-butyllithium) and carbon dioxide.
An alternative strategy involves starting with a pre-functionalized benzene derivative and constructing the carbazole ring system through cyclization reactions, such as the Cadogan or Graebe-Ullmann syntheses.[7][8] Modern approaches may employ microwave-assisted synthesis to reduce reaction times and improve yields, aligning with green chemistry principles.[9]
Caption: A plausible synthetic workflow for 9-Methyl-9H-carbazole-3-carboxylic acid.
Proposed Experimental Protocol: Two-Step Synthesis
This protocol outlines a representative laboratory-scale synthesis. Causality: The choice of potassium carbonate as a base in Step 1 is a balance between reactivity and handling safety compared to stronger bases like NaH. The oxidation in Step 2 is a classic method for converting an aldehyde to a carboxylic acid.
Step 1: Synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde
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To a solution of 9H-carbazole-3-carbaldehyde (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).
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Stir the suspension at room temperature for 30 minutes.
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Add methyl iodide (CH₃I, 1.2-1.5 equivalents) dropwise to the mixture.
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Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield the intermediate aldehyde.
Step 2: Oxidation to 9-Methyl-9H-carbazole-3-carboxylic acid
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Dissolve the crude 9-Methyl-9H-carbazole-3-carbaldehyde from Step 1 in a mixture of acetone and water.
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Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) or Jones reagent until a persistent pink/brown color is observed.
-
Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the excess oxidant by adding a small amount of isopropanol.
-
Filter the mixture to remove manganese dioxide (MnO₂) precipitate.
-
Acidify the filtrate with hydrochloric acid (HCl) to a pH of ~2, which will precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Self-Validation: Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) and confirm its identity and purity via NMR, MS, and melting point analysis.
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of 9-Methyl-9H-carbazole-3-carboxylic acid is crucial. The following spectral characteristics are expected:
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¹H NMR Spectroscopy: The spectrum should feature a sharp singlet around 3.8-4.0 ppm corresponding to the three protons of the N-methyl group. The aromatic region (7.2-8.8 ppm) will show a complex pattern of doublets and triplets for the seven protons on the carbazole core. A broad singlet, typically downfield (>10 ppm), will be present for the acidic proton of the carboxylic acid group.[6]
-
Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion peak (M+) corresponding to the calculated molecular weight of 225.24 g/mol .[6]
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Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O (carbonyl) stretch around 1680-1710 cm⁻¹, and C-N stretching vibrations associated with the carbazole ring.
Core Applications and Field Insights
Role in Organic Electronics
Carbazole derivatives are cornerstone materials for OLEDs due to their high triplet energy, good thermal stability, and excellent hole-transporting properties.[2] 9-Methyl-9H-carbazole-3-carboxylic acid serves as a key building block for:
-
Host Materials: The carbazole unit can be incorporated into larger molecules that act as hosts for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, particularly for high-energy blue OLEDs.[10]
-
Hole-Transport Layer (HTL) Materials: Its inherent ability to transport holes makes it a valuable component in designing materials for the HTL, facilitating efficient charge injection and transport within the device stack.
-
Emitters: By functionalizing the carboxylic acid group, the core structure can be linked to other chromophores to create novel fluorescent or phosphorescent emitters with tailored emission colors and quantum efficiencies.[5]
Significance in Medicinal Chemistry
The carbazole scaffold is frequently found in biologically active natural products and synthetic drugs.[11] Its planar, aromatic structure allows for effective intercalation with DNA and interaction with protein binding sites. Derivatives have shown a wide range of activities, including anticancer, antibacterial, and anti-inflammatory properties.[9][11]
A notable example is the investigation of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), a close analog, which demonstrated antitumor effects in melanoma cells by reactivating the p53 tumor suppressor pathway.[4] This highlights the potential of the 9-alkyl-carbazole-3-substituted scaffold as a template for developing new cancer therapeutics. 9-Methyl-9H-carbazole-3-carboxylic acid provides a reactive handle to link this promising core to other pharmacophores or solubilizing groups, enabling the exploration of new chemical space in drug discovery.
Caption: Role of a carbazole derivative in the p53 tumor suppression pathway.[4]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[12] It is considered a combustible solid.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong bases.[12]
-
First Aid:
Conclusion
9-Methyl-9H-carbazole-3-carboxylic acid is a compound of significant strategic value. Its robust carbazole core provides the electronic properties and stability required for high-performance organic electronics, while the methyl and carboxylic acid functional groups offer handles for fine-tuning its characteristics and building more complex molecules. Its relevance extends into medicinal chemistry, where it serves as a promising scaffold for the development of new therapeutic agents. This guide has outlined its fundamental properties, synthesis, and applications, providing a solid foundation for its effective use in both academic research and industrial development.
References
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PubChem. (n.d.). 9-Methyl-9H-carbazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Shah, D., et al. (2023). Microwave-assisted synthesis of methyl 9H-carbazole-3-carboxylate derivatives. ResearchGate. Retrieved from [Link]
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Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Retrieved from [Link]
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Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Retrieved from [Link]
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NIST. (n.d.). 9H-Carbazole, 9-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
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Wen, J., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. National Institutes of Health. Retrieved from [Link]
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Sharma, V., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
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Alaraji, S. M., et al. (2013). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Combined experimental and density functional theory studies on novel 9-(4/3/2-cyanophenyl)-9 H -carbazole-3-carbonitrile compounds for organic electronics. Retrieved from [Link]
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Boudreault, P-L. T., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Retrieved from [Link]
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Martínez-Ferrero, E., et al. (2018). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. University of Barcelona. Retrieved from [Link]
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Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles. Semantic Scholar. Retrieved from [Link]
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